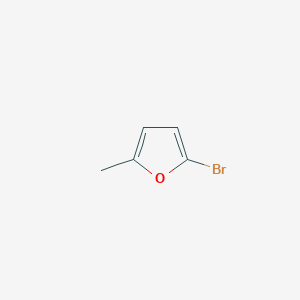

2-Bromo-5-methylfuran

Übersicht

Beschreibung

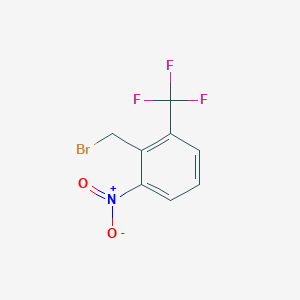

2-Bromo-5-methylfuran is a brominated furan derivative, a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the bromine atom at the second position and a methyl group at the fifth position distinguishes it from other furan derivatives.

Synthesis Analysis

The synthesis of brominated furan derivatives can be achieved through various methods. One approach involves the cyclization of 1-alkyn-5-ones using mercuric triflate as a catalyst, which allows for the preparation of 2-methylfurans under mild conditions with high catalytic turnover . Another method includes the synthesis of 5-(bromomethylene)furan-2(5H)-ones from commercially available anhydrides, where a key step is a debrominative decarboxylation or bromodecarboxylation reaction . Additionally, multienzymatic stereoselective cascade processes have been exploited for the synthesis of 2-methyl-3-substituted tetrahydrofuran precursors, starting from α-bromo-α,β-unsaturated ketones .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylfuran consists of a furan ring with a bromine atom and a methyl group attached to it. The presence of these substituents can influence the reactivity and physical properties of the molecule. The structure of brominated furans has been studied through various spectroscopic methods and can be further manipulated to produce different heterocyclic compounds .

Chemical Reactions Analysis

Brominated furans, including 2-Bromo-5-methylfuran, can undergo a variety of chemical reactions. These include palladium-catalyzed direct heteroarylations , radical bromo- and iodocyclization to form halogenated tetrahydrofurans , and Michael initiated ring closure reactions to form cyclopropanes and five-membered heterocycles . The reactivity of the bromine atom in these molecules makes them versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methylfuran are influenced by the bromine and methyl substituents on the furan ring. Brominated furans are generally less miscible with water and have different boiling points compared to their non-brominated counterparts. The presence of the bromine atom also affects the stability and reactivity of the molecule, making it a valuable intermediate in organic synthesis . The solvent properties of related compounds like 2-methyltetrahydrofuran (2-MeTHF) have been extensively studied due to their relevance in green chemistry and their derivation from renewable resources .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- A study demonstrated the synthesis of 2-(bromoacetyl)-5-methylfuran by brominating 2-acetyl-5-methylfuran, using bromine and N-bromosuccinimide. This process produced a mixture of ω-bromo ketone, a 5-bromomethyl derivative, and 5-bromomethyl-ω-bromo ketone (Saldabol, Popelis, Shatz, & Slavinskaya, 2013).

- Another approach for synthesizing trisubstituted furans from 2-bromo-5-methylfuran involved lithiation and halogen migration. This allowed for selective access to 2-substituted 3-bromo-5-methylfurans and 3-substituted 2-bromo-5-methylfurans (Fröhlich & Hametner, 1996).

Catalytic Applications

- Methyl 5-bromo-2-furoate was used as an alternative reagent for palladium-catalyzed direct arylation of heteroaromatics. It proved effective in preventing dimer and oligomer formation, facilitating the synthesis of biheteroaryls and 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

Chemical Reactions and Transformations

- A study explored the formation of cyclopropanes and five-membered heterocycles using 2-bromo-3-formylacrylic acid derivatives. This involved reactions with stabilized carbanions, yielding cyclopropane lactones and fused heterocyclic compounds (Farin˜a, Maestro, Martín, & Soria, 1987).

- The Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne led to the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, showing the reactivity of furan derivatives in complex organic syntheses (Onyango, Kelley, Qian, & Gribble, 2015).

Biofuel and Energy Applications

- A study on the combustion and emission characteristics of 2-methylfuran gasoline blend fuel in spark-ignition engines suggested its potential as a gasoline substitute. The research focused on engine performance, emissions, and combustion characteristics (Wei, Feng, Shu, Pan, Guo, Gao, & Li, 2014).

Biologically Active Products

- Research on the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, precursors for biologically active products, utilized a multienzymatic stereoselective cascade process. This method yielded bromohydrins, which were further manipulated to create tetrahydrofuran synthons (Brenna, Crotti, Gatti, Marinoni, Monti, & Quaiato, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGRESZTMULPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348563 | |

| Record name | 2-bromo-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylfuran | |

CAS RN |

123837-09-2 | |

| Record name | 2-bromo-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

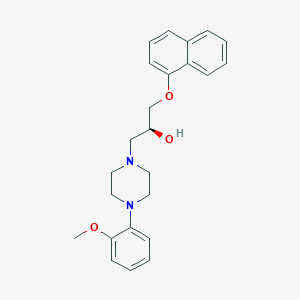

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)

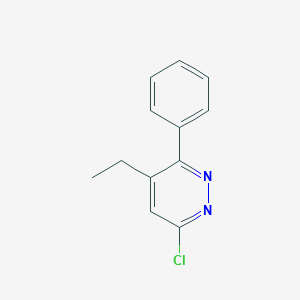

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)